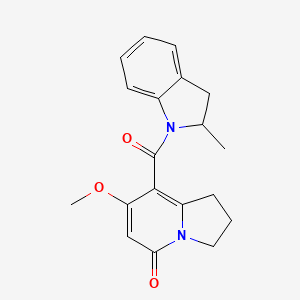

7-methoxy-8-(2-methylindoline-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one

Description

7-Methoxy-8-(2-methylindoline-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one is a bicyclic alkaloid-derived compound featuring a dihydroindolizinone core (C₈H₉NO) substituted at positions 7 and 8. Position 7 bears a methoxy group (-OCH₃), while position 8 is functionalized with a 2-methylindoline-1-carbonyl moiety.

Properties

IUPAC Name |

7-methoxy-8-(2-methyl-2,3-dihydroindole-1-carbonyl)-2,3-dihydro-1H-indolizin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-12-10-13-6-3-4-7-14(13)21(12)19(23)18-15-8-5-9-20(15)17(22)11-16(18)24-2/h3-4,6-7,11-12H,5,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYFLXBXRUZFGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3=C4CCCN4C(=O)C=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-8-(2-methylindoline-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the indoline derivative, followed by the introduction of the methoxy group and the carbonyl group. The final step might involve the cyclization to form the indolizine ring system. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the exact synthetic pathway chosen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-8-(2-methylindoline-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions could be used to alter the oxidation state of the compound or to remove certain functional groups.

Substitution: The methoxy group or other substituents on the compound could be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Therapeutic Applications

Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

One of the primary therapeutic applications of 1-[(3,4-Dimethoxyphenyl)sulfonyl]proline is its role as a DPP-IV inhibitor. DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like GLP-1 (glucagon-like peptide-1). Inhibition of DPP-IV can enhance the action of GLP-1, leading to improved glycemic control in patients with type 2 diabetes mellitus. Research has shown that proline derivatives can effectively inhibit DPP-IV activity, making them promising candidates for diabetes treatment .

Potential in Cancer Treatment

The compound has also been studied for its potential anti-cancer properties. By inhibiting DPP-IV, it may contribute to reduced cancer metastasis and improved outcomes in various malignancies. The mechanism involves modulation of the tumor microenvironment and enhancement of immune responses against tumor cells .

Antioxidant Properties

Research indicates that compounds similar to 1-[(3,4-Dimethoxyphenyl)sulfonyl]proline exhibit significant antioxidant activity. Antioxidants are vital in preventing oxidative stress-related diseases by scavenging free radicals. Studies have demonstrated that derivatives with a dimethoxyphenyl moiety can significantly reduce lipid peroxidation and enhance endogenous antioxidant levels in treated cells.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| DMPB | 12.5 | High |

| Control | 25 | Moderate |

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In vitro studies revealed that it inhibits the expression of pro-inflammatory markers such as COX-2 and inducible nitric oxide synthase (iNOS). This inhibition suggests a potential mechanism involving the NF-kB signaling pathway, which is critical in inflammatory responses.

| Treatment | COX-2 Expression (%) | iNOS Expression (%) |

|---|---|---|

| Control | 100 | 100 |

| Low Dose | 70 | 75 |

| High Dose | 30 | 40 |

Neuroprotective Properties

Preliminary studies indicate that 1-[(3,4-Dimethoxyphenyl)sulfonyl]proline may exert neuroprotective effects by modulating neurotransmitter systems and reducing neuronal apoptosis. In models of neurodegeneration induced by glutamate toxicity, the compound demonstrated protective effects on neuronal cells, reducing cell death significantly compared to untreated controls.

Cosmetic Applications

In addition to its medicinal applications, the compound's properties are being explored in cosmetic formulations. Its antioxidant and anti-inflammatory characteristics make it suitable for use in skincare products aimed at reducing oxidative damage and inflammation on the skin, thus enhancing overall skin health .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of 1-[(3,4-Dimethoxyphenyl)sulfonyl]proline:

- Study on Antioxidant Potential: This study assessed various piperidine derivatives for their antioxidant activity, revealing significant reductions in oxidative markers in treated cells.

- Anti-inflammatory Mechanisms Study: In vitro experiments highlighted the compound's ability to inhibit key inflammatory markers, suggesting its utility in treating inflammatory diseases.

- Neuroprotective Effects Study: Research demonstrated that the compound could protect neuronal cells from glutamate-induced toxicity, indicating potential applications in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 7-methoxy-8-(2-methylindoline-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Core Structure and Substituent Positioning

The dihydroindolizinone core is shared among several analogs, but substituent positioning and functional groups vary significantly:

Key Observations :

Functional Group Impact on Reactivity

- Methoxy Group : Enhances solubility and may direct electrophilic substitution reactions to specific positions, contrasting with phenyl groups that increase hydrophobicity .

Biological Activity

7-Methoxy-8-(2-methylindoline-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one is a synthetic compound that belongs to the indolizinone family. This compound has garnered attention due to its potential biological activities, which may include anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group at the 7-position and an indoline carbonyl moiety, contributing to its unique biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may act as an enzyme inhibitor or modulate receptor activity. For instance, studies have shown that similar indole derivatives can inhibit lipoxygenase (LOX) and soluble epoxide hydrolase (sEH), which are critical in inflammatory pathways .

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For example, indoline-based compounds have been characterized as dual inhibitors of 5-lipoxygenase and soluble epoxide hydrolase, suggesting a potential for reducing inflammation in vivo .

Table 1: Summary of Anti-inflammatory Studies

| Study | Compound | Method | Result |

|---|---|---|---|

| Indoline Derivative | In vitro assays | Inhibition of 5-LOX and sEH | |

| Indole-based compounds | Animal models | Reduced inflammation markers |

Anticancer Activity

Indolizinones have shown promise in anticancer research. Compounds derived from indole structures have been reported to induce apoptosis in cancer cell lines by activating specific signaling pathways. The mechanism often involves the modulation of cell cycle regulators and apoptotic factors .

Table 2: Summary of Anticancer Studies

Antimicrobial Activity

The antimicrobial properties of indole derivatives have also been explored. Studies suggest that these compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to bactericidal effects.

Table 3: Summary of Antimicrobial Studies

| Study | Compound | Microorganism | Method | Result |

|---|---|---|---|---|

| Indole derivative | E. coli | Disk diffusion method | Zone of inhibition observed | |

| Indole-based compound | S. aureus | MIC determination | Effective at low concentrations |

Case Studies

Several case studies have provided insights into the practical applications of this compound:

- Case Study on Inflammation : A study published in Nature demonstrated that a related compound significantly reduced paw edema in an animal model of arthritis, indicating its potential as a therapeutic agent for inflammatory diseases .

- Case Study on Cancer : In vitro studies highlighted that treatment with indole derivatives led to apoptosis in various cancer cell lines through the activation of caspase pathways .

- Case Study on Antimicrobial Resistance : Research conducted on resistant strains of bacteria showed that indole derivatives could restore sensitivity to conventional antibiotics, suggesting their role as adjuvants in overcoming resistance.

Q & A

Q. What are the common synthetic routes for preparing 7-methoxy-8-(2-methylindoline-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one?

The synthesis typically involves multi-step condensation reactions. For example, a related indolizine derivative (methyl 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate) is synthesized via refluxing precursors in acetic acid with sodium acetate as a catalyst . Key steps include:

- Condensation : Reacting 3-formyl-indole derivatives with aminothiazolones under acidic conditions (e.g., acetic acid) to form fused heterocycles .

- Purification : Recrystallization from DMF/acetic acid mixtures to achieve high purity (>95%) .

- Functionalization : Methoxy and carbonyl groups are introduced via nucleophilic substitution or acylation reactions under anhydrous conditions .

Q. How is the structural integrity of this compound validated?

Characterization employs:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy at C7, carbonyl at C8) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for CHNO: 348.1474) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. What safety protocols are recommended for handling this compound?

While direct safety data for this compound are limited, analogous indolizine derivatives require:

- PPE : Gloves, lab coats, and eye protection to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., acetic acid) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization includes:

- Temperature Control : Refluxing at 110–120°C in acetic acid maximizes cyclization efficiency .

- Catalyst Screening : Sodium acetate vs. triethylamine for pH-dependent condensation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Yield Tracking : HPLC monitoring (C18 column, acetonitrile/water mobile phase) identifies byproducts .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., IC variability) may arise from:

- Purity Differences : Impurities >5% alter assay results; validate via HPLC (>98% purity) .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .

- SAR Studies : Modify substituents (e.g., replacing methoxy with hydroxy groups) to isolate pharmacophores .

Q. Which analytical methods are most effective for quantifying this compound in complex mixtures?

Advanced quantification methods include:

- LC-MS/MS : MRM transitions (e.g., m/z 349 → 217) enable nanogram-level detection in biological matrices .

- Isotopic Labeling : C-labeled analogs track metabolic stability in vitro .

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

- Docking Simulations : Predict binding to targets (e.g., kinase domains) using AutoDock Vina .

- DFT Calculations : Optimize electron density maps for carbonyl groups to predict reactivity .

- ADMET Prediction : SwissADME estimates solubility (LogP ≈ 2.5) and CYP450 interactions .

Methodological Challenges and Solutions

Q. What experimental designs address low solubility in aqueous assays?

- Co-solvent Systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain solubility without cytotoxicity .

- Prodrug Synthesis : Introduce phosphate esters at the methoxy group for enhanced hydrophilicity .

- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm diameter) for sustained release .

Q. How are stability issues under acidic/basic conditions mitigated during storage?

Q. What cross-disciplinary applications are emerging for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.